3-Methylpent-3-enyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpent-3-enyl phenylacetate: is an organic compound with the molecular formula C14H18O2 . It is a derivative of phenylacetic acid and is characterized by the presence of a phenyl group attached to an acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-3-enyl phenylacetate typically involves the esterification of phenylacetic acid with 3-methylpent-3-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-3-enyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: 3-Methylpent-3-en-1-ol.
Substitution: Brominated or nitrated phenylacetate derivatives.
Scientific Research Applications
3-Methylpent-3-enyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpent-3-enyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in various biochemical pathways. The phenyl group may interact with aromatic receptors, influencing biological activities.
Comparison with Similar Compounds
Similar Compounds
- Phenylacetic acid
- 3-Methylpent-3-en-1-ol
- Benzyl acetate
Comparison
3-Methylpent-3-enyl phenylacetate is unique due to its specific ester linkage and the presence of both a phenyl group and a 3-methylpent-3-enyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications compared to its similar counterparts.
Properties
CAS No. |
65416-23-1 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(E)-3-methylpent-3-enyl] 2-phenylacetate |
InChI |
InChI=1S/C14H18O2/c1-3-12(2)9-10-16-14(15)11-13-7-5-4-6-8-13/h3-8H,9-11H2,1-2H3/b12-3+ |
InChI Key |
ZSWBBBXEPCSQNE-KGVSQERTSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)CCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.